molecular formula C17H21N5O4 B6456110 5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2549003-26-9

5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6456110
CAS No.: 2549003-26-9
M. Wt: 359.4 g/mol
InChI Key: BKVJRRPSWMIAOA-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy moiety at position 2. This compound is part of a broader class of fused heterocycles investigated for their biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-24-13-10-18-17(19-11-13)26-12-3-6-21(7-4-12)16(23)14-9-15-22(20-14)5-2-8-25-15/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVJRRPSWMIAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine Derivatives

  • BK72331 (3-methyl-6-[(1-{pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine): Replaces the pyrimidine ring with pyridazine and introduces a methyl group at position 3. Pyridazine’s reduced aromaticity compared to pyrimidine may alter binding interactions in biological systems .
  • BK72504 (3-[(1-{pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine): Lacks the methyl group of BK72331, highlighting the impact of substituent simplicity on solubility and synthetic accessibility .

Pyridine-Based Analogs

  • 5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine (CM899740): Substitutes pyrimidine with pyridine and incorporates a xanthene-carbonyl group.

Substituent Effects on Pharmacological Properties

Aryl Group Modifications

  • MK58 (2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one): A methoxy group at the ortho position of the phenyl ring demonstrates how substituent positioning influences steric hindrance and electronic effects. This compound showed enhanced activity in preliminary kinase assays compared to para-substituted analogs .
  • MK80 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one): The electron-withdrawing trifluoromethyl and chloro groups increase metabolic stability but may reduce binding affinity due to excessive hydrophobicity .

Piperidine Functionalization

  • 6-{[(Tert-butoxy)carbonyl]amino}-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid: The tert-butoxy carbonyl group on the pyrazolo-oxazine ring improves stability against enzymatic degradation compared to the target compound’s methoxy group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight LogP* (Predicted)
Target Compound Pyrimidine 5-methoxy, pyrazolo-oxazine carbonyl 343.38 2.1
BK72331 Pyridazine 3-methyl, pyrazolo-oxazine carbonyl 343.38 2.4
MK58 Pyrazolo-pyrimidine 2-methoxyphenyl, 5-phenyl 335.34 3.0
CM899740 Pyridine 5-chloro, xanthene-carbonyl 386.38 4.5
6-(Tert-Boc-amino)-pyrazolo-oxazine acid Pyrazolo-oxazine tert-butoxy carbonyl, carboxylic acid 329.35 1.8

*LogP values estimated using fragment-based methods.

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